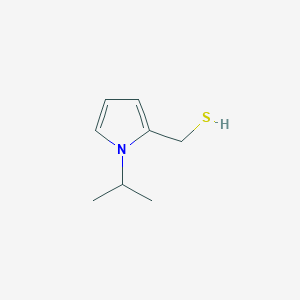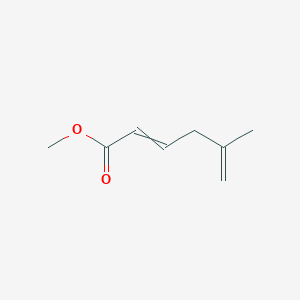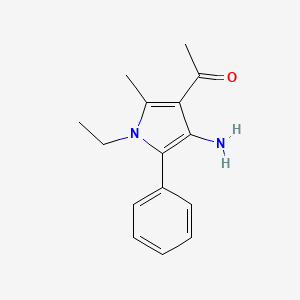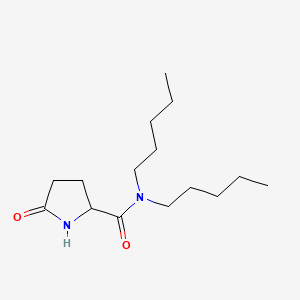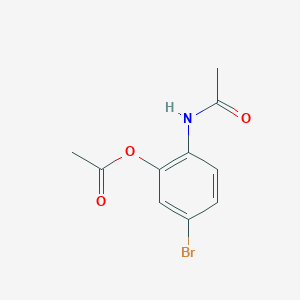
2-Acetamido-5-bromophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-5-bromophenyl acetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an acetamido group at the 2-position and a bromine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-bromophenyl acetate typically involves the acetylation of 2-amino-5-bromophenol. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major products are 2-acetamido-5-bromophenol and acetic acid.
Reduction: The major product is 2-amino-5-bromophenyl acetate.
Aplicaciones Científicas De Investigación
2-Acetamido-5-bromophenyl acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its structural similarity to certain biological molecules.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-5-bromophenyl acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The acetamido group can form hydrogen bonds with amino acid residues, while the bromine atom can participate in halogen bonding. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.
Comparación Con Compuestos Similares
2-Acetamido-5-chlorophenyl acetate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
2-Acetamido-5-fluorophenyl acetate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
2-Acetamido-5-iodophenyl acetate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
Uniqueness: 2-Acetamido-5-bromophenyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
91715-77-4 |
|---|---|
Fórmula molecular |
C10H10BrNO3 |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
(2-acetamido-5-bromophenyl) acetate |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-8(11)5-10(9)15-7(2)14/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
KKGGWLPGHXRYOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


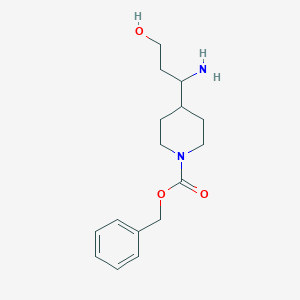
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)
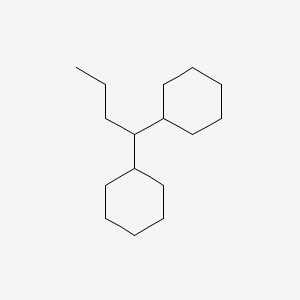
![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)

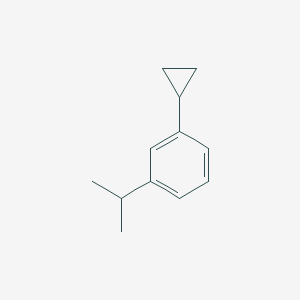
![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)

